![molecular formula C17H20N4O B2473509 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034382-64-2](/img/structure/B2473509.png)
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the pyrazole-containing compounds that have been shown to possess a wide range of pharmacological activities.
Scientific Research Applications
Importance in Medicinal Chemistry
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is closely related to compounds with pyrazole and pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. These compounds exhibit broad synthetic applications and significant bioavailability due to their versatile structural frameworks. The hybrid catalysts' role in synthesizing pyranopyrimidine scaffolds highlights the compound's relevance in developing lead molecules for pharmaceutical applications. Such research underscores the potential of utilizing broader catalytic applications for the development of therapeutically active agents (Parmar, Vala, & Patel, 2023).
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development
The significance of heterocyclic N-oxide molecules, including pyrazole and pyrimidine derivatives, in organic synthesis, catalysis, and drug applications cannot be overstated. These compounds serve as versatile synthetic intermediates with a wide array of biological importance, demonstrating potent anticancer, antibacterial, and anti-inflammatory activities. The review on the diversity of heterocyclic N-oxide molecules emphasizes the compound's potential in recent advanced chemistry and drug development investigations, highlighting its versatility and applicability in various domains of medicinal chemistry (Li et al., 2019).
Role in Enzyme Inhibition for Drug Development
Understanding the selectivity and potency of chemical inhibitors of cytochrome P450 isoforms is crucial in predicting metabolism-based drug-drug interactions, an area where related compounds play a significant role. The detailed review of chemical inhibitors' selectivity towards various CYP isoforms underlines the importance of structurally related compounds in deciphering the involvement of specific isoforms in drug metabolism, which is essential for developing safer and more effective pharmaceuticals (Khojasteh et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, by activating it . The activation of NAMPT enhances the NAD+ salvage pathway, thereby increasing the availability of NAD+ for various biological processes .
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular levels of NAD+, which is a coenzyme involved in redox reactions, cellular respiration, and energy metabolism . By enhancing this pathway, the compound indirectly influences these vital cellular processes.
Pharmacokinetics
The compound’s interaction with multiple cyp isoforms suggests that it may undergo metabolism by these enzymes
Result of Action
The activation of NAMPT by the compound leads to an increase in the cellular levels of NAD+ . This can have various molecular and cellular effects, depending on the specific cellular context. For instance, it could enhance energy metabolism, support cellular repair mechanisms, or influence aging processes .
properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-21-12-16(11-20-21)15-7-13(8-18-10-15)9-19-17(22)14-5-3-2-4-6-14/h2-3,7-8,10-12,14H,4-6,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXWNFABZRMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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